2-Iminobutanoic acid, also known as 2-amino-4-methylbutanoic acid, is an organic compound classified as a non-proteinogenic amino acid. Its structure features an amino group and a carboxylic acid group, making it a key intermediate in various biochemical processes. This compound is of interest due to its potential applications in pharmaceuticals and biochemistry.
2-Iminobutanoic acid can be derived from natural sources or synthesized through chemical methods. It is often produced as an intermediate during the synthesis of other amino acids or pharmaceuticals.
This compound is classified under amino acids and is specifically categorized as a non-proteinogenic amino acid due to its role in various synthetic pathways rather than being incorporated into proteins.
The synthesis of 2-iminobutanoic acid can be achieved through several methods, including:
The reaction conditions, including temperature, concentration of reactants, and the specific enzymes used, play crucial roles in the efficiency and yield of the synthesis process. For example, the enzymatic method can achieve yields greater than 90% with minimal by-product formation .
The molecular formula for 2-iminobutanoic acid is C₄H₉NO₂. The structure consists of:
The compound has a melting point around 292–293°C and exhibits solubility in water due to the polar nature of its functional groups.
2-Iminobutanoic acid participates in various chemical reactions typical for amino acids:
These reactions are often catalyzed by specific enzymes or require particular reaction conditions (e.g., temperature and pH) to proceed efficiently.
The mechanism by which 2-iminobutanoic acid exerts its effects involves its participation in metabolic pathways. It serves as a substrate for various enzymes that facilitate its conversion into other biologically active compounds.
For example, in the enzymatic synthesis of d-2-aminobutyric acid, the process involves deamination followed by reductive amination using ammonia generated during the reaction . This highlights its role as an intermediate in metabolic pathways.
Relevant data indicates that its stability and reactivity can be influenced by environmental factors such as pH and temperature.
2-Iminobutanoic acid has several applications in scientific research:
Its role as a non-proteinogenic amino acid makes it particularly valuable in developing novel therapeutic agents and understanding metabolic pathways involving amino acids.
2-Iminobutanoic acid arises predominantly through enzymatic modifications of 2-oxobutyric acid (2-KB) or L-threonine precursors. The primary route involves substrate-specific aminotransferases that catalyze the transfer of an amino group to 2-KB, yielding 2-aminobutyrate as a stable precursor. Subsequent oxidative deamination or dehydrogenase activity converts 2-aminobutyrate to the unstable 2-iminobutanoic acid intermediate [1] [5]. Alternatively, L-threonine dehydratases (e.g., IlvA in Escherichia coli) directly generate 2-KB via pyridoxal phosphate (PLP)-dependent deamination, creating a substrate pool for imino acid synthesis [5] [8]. Key enzymatic components include:
Table 1: Key Precursors and Enzymes in 2-Iminobutanoic Acid Formation
Precursor | Primary Enzyme | Reaction Type | Product Stability |
---|---|---|---|
2-Oxobutyric acid | Aminotransferase (AST) | Transamination | Stable (2-ABA) |
L-Threonine | Threonine dehydratase (IlvA) | Dehydration/deamination | Stable (2-KB) |
2-Aminobutyric acid | Dehydrogenase (LeuDH/GDH) | Oxidative deamination | Unstable (2-imino) |
In prokaryotes, 2-iminobutanoic acid functions as a transient nitrogen shuttle linking central carbon metabolism with specialized biosynthesis. Its formation is tightly coupled to oxidative stress responses through glutathione (GSH) homeostasis. Under oxidative conditions, 2-aminobutyrate—derived from 2-iminobutanoic acid hydrolysis—serves as a precursor for de novo GSH synthesis via the cysteine biosynthesis pathway. This pathway compensates for GSH depletion by providing ophthalmic acid, a GSH analog [1]. Metabolic engineering studies in E. coli demonstrate that redirecting carbon flux from L-threonine to 2-KB (and subsequently to 2-aminobutyrate) enhances cellular reducing capacity:
Table 2: Metabolic Engineering Strategies for Enhancing 2-Iminobutanoic Acid Precursors
Engineering Target | Genetic Modification | Effect on Precursor Flux | Titer Enhancement |
---|---|---|---|
Threonine dehydration | ilvA overexpression + F352A/R362F mutations | ↑ 2-KB (83.8%) | 8.05 g/L 2-KB |
Competing pathway | ΔilvIH (blocks Ile synthesis) | ↑ 2-KB → 2-ABA | 3.72 g/L 2-ABA |
Precursor retention | ΔrhtA (traps intracellular Thr) | ↑ Thr → 2-KB | Residual Thr: 0.22 g/L |
Figure 1: Metabolic Flux from Threonine to Glutathione via 2-Iminobutanoic Acid
L-Threonine → (IlvA) → 2-Ketobutyrate → (Aminotransferase) → 2-Aminobutyrate ↓ (Dehydrogenase) → 2-Iminobutanoic acid → (Hydrolysis) → 2-Ketobutyrate (recycled) ↓ 2-Aminobutyrate + Glutamate + Glycine → (GSH synthetase) → Ophthalmic acid
Type II non-ribosomal peptide synthetases (NRPSs) incorporate 2-iminobutanoic acid (or its stable precursor 2-aminobutyrate) into complex natural products through standalone adenylation (A) domains and peptidyl carrier proteins (PCPs). Unlike modular type I NRPS assembly lines, type II systems employ iteratively acting minimalist domains that function as trans-acting enzymes for precursor activation and transfer:
Table 3: Type II NRPS Systems Incorporating 2-Aminobutyrate/2-Iminobutanoic Acid
NRPS System | Natural Product | Specialized Domains | Biological Activity |
---|---|---|---|
PltF-PltL-PltA | Pyoluteorin | FAD-dependent dehydrogenase | Antifungal |
PigI-PigG-PigA | Prodigiosin | Oxidase with O₂-binding site | Antibacterial/antitumor |
Bmp1-Bmp3 | Tetrabromopyrrole | Cyclase/dehydrogenase fusion | Marine biocide |
Figure 2: Type II NRPS Mechanism for 2-Iminobutanoic Acid Incorporation
1. Adenylation: 2-ABA + ATP → (A-domain) → 2-aminobutyryl-AMP + PPi 2. Thiolation: 2-aminobutyryl-AMP + HS-PCP → (PCP) → 2-aminobutyryl-S-PCP 3. Dehydrogenation: 2-aminobutyryl-S-PCP + O₂ → (Dehydrogenase) → 2-iminobutyryl-S-PCP + H₂O₂ 4. Condensation: 2-iminobutyryl-S-PCP + Polyketide/peptide → (C-domain) → Prenylated pyrrole
The protein-protein recognition between A-domains and cognate PCPs is crucial for fidelity. For instance, PltF adenylates exclusively its partner PCP PltL, whereas prodigiosin PCP (PigG) exhibits cross-compatibility with heterologous A-domains due to flexible recognition loops [4]. This modularity facilitates combinatorial biosynthesis of novel pyrrole-containing metabolites through domain swapping or precursor-directed synthesis.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7